molecular formula C21H24ClN3O3 B3964503 methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B3964503
M. Wt: 401.9 g/mol
InChI Key: VOPQZGRELMCVEQ-MDKPJZGXSA-N
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Description

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique stereochemistry and the presence of various functional groups, including a chlorophenyl group, a pyridinylmethylcarbamoyl group, and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, pyridine-2-carboxylic acid, and various amines and esters. The key steps in the synthesis may include:

    Aldol Condensation: Formation of the pyrrolidine ring through aldol condensation of 2-chlorobenzaldehyde with a suitable amine.

    Carbamoylation: Introduction of the pyridinylmethylcarbamoyl group via carbamoylation reactions.

    Esterification: Formation of the methyl ester through esterification of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2-methylphenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate

Uniqueness

The uniqueness of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate lies in its specific stereochemistry and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and effects due to these structural features.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-21(20(27)28-3)12-16(19(26)24-13-14-8-6-7-11-23-14)18(25(21)2)15-9-4-5-10-17(15)22/h4-11,16,18H,12-13H2,1-3H3,(H,24,26)/t16-,18-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQZGRELMCVEQ-MDKPJZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate

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